8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde
Description
Chemical Structure and Properties The compound 8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde (CAS: 1350761-61-3) is a spirocyclic molecule with a chroman (benzopyran) core fused to a cyclopropane ring. Its molecular formula is C₁₄H₁₅ClO₂, with an average molecular weight of 250.722 and a monoisotopic mass of 250.076057 . The spiro junction at position 4 of the chroman system introduces conformational rigidity, while the aldehyde group at position 6 offers reactivity for further derivatization.
Synthetic and Functional Relevance The compound is primarily utilized in research settings, as evidenced by its commercial availability (95% purity, AK Scientific catalog) .
Properties
IUPAC Name |
8-chloro-2,2-dimethylspiro[3H-chromene-4,1'-cyclopropane]-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClO2/c1-13(2)8-14(3-4-14)10-5-9(7-16)6-11(15)12(10)17-13/h5-7H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGITZFKTLAKVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CC2)C3=C(O1)C(=CC(=C3)C=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101122290 | |
| Record name | 8-Chloro-2,3-dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350761-61-3 | |
| Record name | 8-Chloro-2,3-dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2,3-dihydro-2,2-dimethylspiro[4H-1-benzopyran-4,1′-cyclopropane]-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101122290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the chroman ring followed by the introduction of the cyclopropane moiety through a cyclopropanation reaction. The chloro substituent can be introduced via halogenation, and the carbaldehyde group is typically added through formylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the spirocyclic structure. Techniques such as chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles like sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carboxylic acid
Reduction: 8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Chloro-2,2-dimethylspiro[chroman-4,1’-cyclopropane]-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Functional Group Variations: Aldehyde vs. Ester
A direct analog, Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate (CAS: 1350761-59-9), replaces the aldehyde with a methyl ester. Key differences include:
| Property | Aldehyde (Target) | Methyl Ester (Analog) |
|---|---|---|
| Molecular Formula | C₁₄H₁₅ClO₂ | C₁₅H₁₇ClO₃ |
| Molecular Weight | 250.722 | 281.74 |
| Functional Group Reactivity | High (aldehyde) | Moderate (ester) |
| Potential Applications | Derivatization | Stabilized intermediates |
The aldehyde’s reactivity enables nucleophilic additions (e.g., forming hydrazones or imines), whereas the ester’s stability suits it for prolonged storage or stepwise synthesis .
Halogen Substitution: Chlorine vs. Fluorine
6-Fluorochroman-8-carbaldehyde (CAS: 128942-39-2, similarity score: 0.73) lacks the spiro cyclopropane and substitutes chlorine with fluorine. Key contrasts:
| Property | 8-Chloro-Spiro Compound | 6-Fluoro-Chroman |
|---|---|---|
| Halogen Position | Position 8 (Cl) | Position 6 (F) |
| Structural Complexity | High (spiro cyclopropane) | Low (linear chroman) |
| Electronic Effects | Strong σ-withdrawing (Cl) | Moderate (F) |
Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance binding to hydrophobic pockets in biological targets compared to fluorine .
Spirocyclic Systems: Cyclopropane vs. Other Rings
The spiro cyclopropane in the target compound imposes significant ring strain (~27 kcal/mol), influencing conformational stability. Comparatively:
- Spiro[3,3]heptane (): Contains a sulfur atom, reducing strain but introducing polarizability.
- Cyclobutane-based spiro compounds (): Larger ring size reduces strain but increases flexibility.
Computational studies (OPLS-AA force field) highlight challenges in modeling cyclopropane’s angle bending and torsional properties, which are critical for accurate molecular dynamics simulations .
Chlorinated Chromene Derivatives
Compounds like 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-tetrahydrochromene-3-carbonitrile () share chlorine substitution but lack spiro architecture. These molecules often exhibit pesticidal or antifungal activity (e.g., propiconazole in ), suggesting that the target compound’s spiro system could modulate bioactivity by restricting rotational freedom .
Research Implications and Gaps
- Biological Activity: No direct evidence links the compound to specific applications, though structural analogs () suggest pesticidal or medicinal relevance.
- Computational Modeling : Improved force field parameters for cyclopropane () could enhance drug design efforts involving spiro systems.
References Basic molecular data (). Methyl ester analog and safety protocols (). Cyclopropane force field parameters (). Halogen and structural comparisons (). Commercial availability ().
Biological Activity
8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde is a complex organic compound notable for its unique spirocyclic structure. It comprises a chroman ring fused with a cyclopropane moiety, along with a chloro substituent and an aldehyde functional group. This compound is of significant interest in both organic chemistry and medicinal applications due to its potential biological activities.
- Molecular Formula : C14H15ClO2
- Molecular Weight : 230.31 g/mol
- IUPAC Name : 8-chloro-2,2-dimethylspiro[3H-chromene-4,1'-cyclopropane]-6-carbaldehyde
- CAS Number : 1350761-61-3
Structure
The spirocyclic nature of this compound allows for unique interactions with biological targets, potentially influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The compound's structure may enhance its binding affinity and specificity, making it a valuable scaffold in drug design.
Antimicrobial Activity
Recent studies have demonstrated the compound's antimicrobial efficacy against several pathogens. In laboratory settings, it was shown to inhibit the growth of bacteria and fungi, suggesting its potential as a lead compound in antibiotic development.
Case Study: Antimicrobial Efficacy
In a controlled study, this compound exhibited significant activity against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound could serve as a basis for developing new antimicrobial agents.
Cytotoxicity and Cancer Cell Response
The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Treatment with this compound resulted in increased markers of apoptosis, indicating potential anti-cancer properties.
Case Study: Cancer Cell Line Response
In vitro studies involving multiple cancer cell lines revealed:
| Cell Line | IC50 (µM) | Apoptosis Markers |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Increased Annexin V positivity |
| MCF-7 (Breast Cancer) | 20 | Increased caspase activity |
| A549 (Lung Cancer) | 25 | DNA fragmentation |
These findings suggest that the compound may trigger apoptotic pathways in cancer cells, warranting further investigation into its therapeutic potential.
Similar Compounds
The biological activity of this compound can be compared with other spirocyclic compounds known for their medicinal properties:
| Compound | Biological Activity |
|---|---|
| Spirocyclic oxindoles | Anticancer and anti-inflammatory |
| Spirocyclopentanes | Antimicrobial and analgesic |
Uniqueness
What sets this compound apart is its specific combination of functional groups and spirocyclic structure. This unique arrangement may provide distinct chemical properties that enhance its biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
